
6,6-Dimethylhept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethylhept-2-ene is an organic compound with the molecular formula C9H18. It is an alkene, characterized by the presence of a carbon-carbon double bond. The structure of this compound includes a heptane backbone with two methyl groups attached to the sixth carbon and a double bond between the second and third carbons.
Preparation Methods
Synthetic Routes and Reaction Conditions
6,6-Dimethylhept-2-ene can be synthesized through various organic reactions. One common method involves the alkylation of a suitable precursor, such as 6-methyl-5-hepten-2-one, with reagents like ethyl chloroacetate. The intermediate glycidate is then saponified and decarboxylated to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylhept-2-ene undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can convert the double bond into a single bond, yielding 6,6-dimethylheptane.
Substitution: Halogenation can introduce halogen atoms at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Halogens like bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: 6,6-Dimethylheptane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
6,6-Dimethylhept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Dimethylhept-2-ene depends on the specific reaction it undergoes. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form carbocation intermediates. These intermediates can then react with nucleophiles to form the final products. The molecular targets and pathways involved vary based on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylhept-2-ene: Similar structure but with methyl groups at different positions.
4,5-Dimethylhept-2-ene: Another isomer with methyl groups at the fourth and fifth positions.
6,6-Dimethylhept-3-ene: Double bond located between the third and fourth carbons.
Uniqueness
6,6-Dimethylhept-2-ene is unique due to the specific positioning of its methyl groups and double bond, which influences its chemical reactivity and physical properties. This distinct structure makes it valuable in various synthetic applications and research studies.
Properties
CAS No. |
87970-30-7 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
6,6-dimethylhept-2-ene |
InChI |
InChI=1S/C9H18/c1-5-6-7-8-9(2,3)4/h5-6H,7-8H2,1-4H3 |
InChI Key |
ILKWPIGRORBSEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


stannane](/img/structure/B14377397.png)
![1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14377408.png)
![1-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14377434.png)
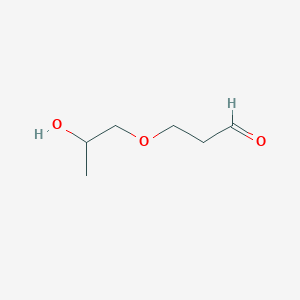
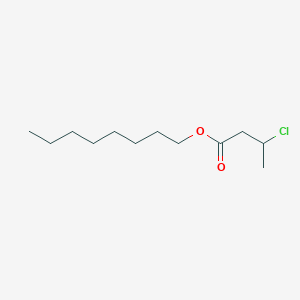

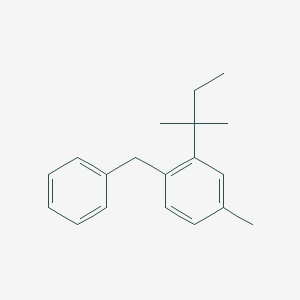
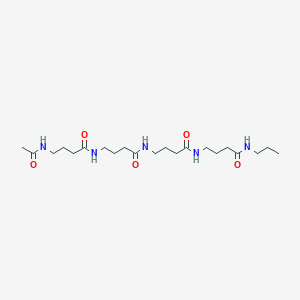

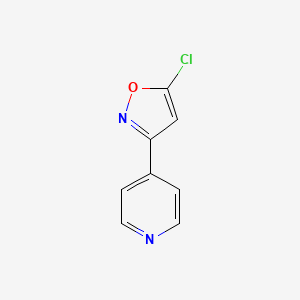
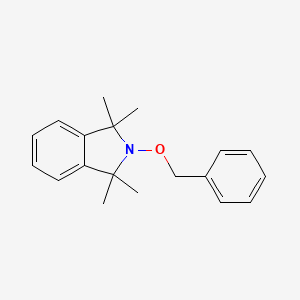

![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)
